

Technical Support Center: Controlling Diethylene Glycol (DEG) Formation in Copolyester Synthesis

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Compound of Interest

Compound Name: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No.: B146860

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of diethylene glycol (DEG) during copolyester synthesis. It is intended for researchers, scientists, and professionals in drug development who work with polyesters.

Troubleshooting Guide

This section addresses specific issues that may arise during copolyester synthesis, leading to elevated levels of diethylene glycol.

Question: What are the primary causes of high diethylene glycol (DEG) content in my copolyester?

High DEG content in copolyesters is primarily a result of a side reaction occurring during the polymerization process. The main causes can be categorized as follows:

- **High Reaction Temperature:** The formation of DEG is significantly accelerated at elevated temperatures.^{[1][2]} During the esterification or transesterification and polycondensation stages, high temperatures can promote the etherification reaction that leads to DEG.

- **Prolonged Reaction Time:** Longer residence times at high temperatures increase the likelihood of side reactions, including the formation of DEG.
- **Catalyst Type and Concentration:** Certain catalysts, particularly those containing zinc, can promote the formation of DEG more than others.[3] The concentration of the catalyst also plays a crucial role; higher concentrations can lead to increased DEG formation.[4]
- **pH of the Reaction Mixture:** Acidic conditions can catalyze the dehydration of ethylene glycol to form DEG. The presence of acidic impurities in the raw materials or the generation of acidic byproducts during the reaction can contribute to a lower pH.
- **Ethylene Glycol (EG) to Terephthalic Acid (TPA) Molar Ratio:** A higher molar ratio of EG to TPA can increase the probability of DEG formation due to the increased availability of hydroxyl groups.

Question: How can I minimize DEG formation during the esterification/transesterification stage?

The esterification/transesterification stage is a critical phase where a significant portion of DEG can be formed.[1][5] To minimize its formation:

- **Optimize Reaction Temperature:** Maintain the lowest possible temperature that still allows for an efficient reaction rate. For PET synthesis, the reesterification temperature is ideally kept lower, as ether formation is negligible at temperatures around 195°C but increases significantly at higher temperatures.[4]
- **Control Reaction Time:** Minimize the duration of the esterification/transesterification stage to reduce the exposure of the reactants to high temperatures.
- **Select Appropriate Catalysts:** Choose catalysts that have a lower tendency to promote DEG formation. While zinc acetate is an effective catalyst, it is also known to increase DEG levels. [3] Consider using catalysts based on antimony, titanium, or germanium, or a combination of catalysts that can achieve the desired reaction rate with lower DEG by-product formation.
- **Ensure Purity of Raw Materials:** Use high-purity terephthalic acid (TPA) or dimethyl terephthalate (DMT) and ethylene glycol (EG) to avoid introducing acidic impurities that can catalyze DEG formation.

Question: What is the impact of catalyst choice on DEG formation?

The choice of catalyst has a significant impact on the formation of DEG. Different metal-based catalysts exhibit varying activities towards the etherification side reaction.

- **Zinc Catalysts:** Zinc acetate is a commonly used and effective catalyst for esterification, but it is also known to promote the formation of DEG.[\[3\]](#)
- **Antimony Catalysts:** Antimony trioxide is a widely used polycondensation catalyst and generally leads to lower levels of DEG compared to zinc catalysts.
- **Titanium and Germanium Catalysts:** These are also used in polyester synthesis and can offer a good balance between reactivity and selectivity, with a lower propensity for DEG formation compared to zinc-based catalysts.
- **Compound Catalysts:** In some cases, using a combination of catalysts can provide synergistic effects, leading to a reduction in DEG content. For instance, a combination of antimony and aluminum compounds has been shown to decrease DEG levels.

Question: How do I control reaction temperature and pressure to reduce DEG?

Temperature and pressure are critical process parameters that must be carefully controlled to minimize DEG formation.

- **Temperature Control:** As a general rule, lower reaction temperatures are preferred. During the initial stages of esterification, maintaining a temperature range of 200-240°C is advisable. For the polycondensation stage, where temperatures are typically higher (270-290°C), it is crucial to minimize the reaction time at these elevated temperatures. The rate of DEG formation increases significantly above 220°C.[\[2\]](#)
- **Pressure Control:** During the esterification stage, the pressure is typically atmospheric or slightly elevated to facilitate the removal of water or methanol. In the polycondensation stage, a high vacuum is applied to remove ethylene glycol and drive the polymerization reaction forward. While pressure does not directly influence the chemical reaction of DEG formation, it affects the removal of volatile byproducts and can indirectly impact the required reaction time and temperature.

Question: My final product has a high DEG content. What are my options?

Unfortunately, once DEG is incorporated into the polymer chain, it is very difficult to remove. Therefore, prevention is the most effective strategy. If you have a final product with unacceptably high DEG levels, your options are limited:

- **Blending:** The material can be blended with a virgin polymer with a very low DEG content to achieve an acceptable overall DEG level in the final product.
- **Downcycling:** The material may need to be used in applications with less stringent property requirements where a higher DEG content is tolerable.
- **Chemical Recycling:** The polyester can be depolymerized back to its monomers (e.g., through glycolysis), which can then be purified to remove DEG before being repolymerized.

Frequently Asked Questions (FAQs)

What is diethylene glycol (DEG) and why is its formation a concern in copolyester synthesis?

Diethylene glycol (HO-CH₂CH₂-O-CH₂CH₂-OH) is an ether diol that is formed as a byproduct during the synthesis of copolyesters like polyethylene terephthalate (PET).^{[1][5]} Its incorporation into the polymer chain acts as a comonomer and disrupts the regular polymer structure. This disruption leads to several undesirable effects on the final properties of the copolyester, including:

- **Reduced Melting Point:** The presence of DEG lowers the melting point of the polymer.
- **Decreased Crystallinity:** DEG units hinder the ability of the polymer chains to pack into an ordered crystalline structure.
- **Lower Thermal Stability:** The ether linkages in DEG are more susceptible to thermal and oxidative degradation than the ester linkages, reducing the overall thermal stability of the polymer.
- **Altered Mechanical Properties:** The changes in crystallinity and molecular weight distribution due to DEG incorporation can negatively impact mechanical properties such as tensile strength and modulus.

- **Modified Dyeability:** In textile applications, the presence of DEG can alter the dye uptake and shade of the resulting fibers.

What is a typical acceptable level of DEG in common copolyesters like PET?

The acceptable level of DEG in PET depends on the intended application. For many standard applications, such as bottles and fibers, the DEG content is typically controlled to be between 1.0 and 2.5 mol%. For specialty applications requiring higher thermal stability or specific mechanical properties, the DEG content may need to be even lower.

Can DEG be removed from the final polymer?

As mentioned in the troubleshooting guide, removing DEG once it is incorporated into the polymer backbone is not feasible through conventional purification methods. The most effective approach is to control the synthesis conditions to minimize its formation in the first place.

What are the effects of DEG on the final properties of the copolyester?

The primary effects of DEG incorporation are a decrease in the melting point, glass transition temperature, and crystallinity of the copolyester. This can lead to reduced thermal stability and altered mechanical properties. For example, a higher DEG content can make the polymer more flexible but less strong.

Are there any specific monomers that are more prone to DEG formation?

The formation of DEG is an inherent side reaction in any polyester synthesis that uses ethylene glycol as a diol monomer. The reaction occurs between two ethylene glycol units or between an ethylene glycol unit and a hydroxyl-terminated polymer chain. Therefore, any copolyester synthesis involving ethylene glycol has the potential for DEG formation.

Data Presentation

Table 1: Effect of Reaction Temperature on Diethylene Glycol (DEG) Formation in PET Synthesis (Illustrative Data)

Reaction Temperature (°C)	Approximate DEG Content (mol%)
200	< 0.5
220	0.8 - 1.2
240	1.5 - 2.0
260	2.5 - 3.5
280	> 4.0

Note: This table provides illustrative data synthesized from various sources. Actual values will depend on other factors like catalyst type, reaction time, and raw material purity.

Table 2: Effect of Catalyst Type on Diethylene Glycol (DEG) Formation in PET Synthesis (Qualitative Comparison)

Catalyst Type	Relative Tendency for DEG Formation
Zinc Acetate	High
Antimony Trioxide	Moderate
Titanium-based	Low to Moderate
Germanium-based	Low

Experimental Protocols

Methodology for Quantification of Diethylene Glycol (DEG) Content by Gas Chromatography (GC)

This protocol describes a general method for the determination of DEG content in a copolyester sample after chemical digestion.

1. Principle:

The copolyester is depolymerized by aminolysis or transesterification to liberate the constituent diols, including ethylene glycol and diethylene glycol. The resulting solution is then analyzed by

gas chromatography with flame ionization detection (GC-FID) to separate and quantify the diols.

2. Reagents and Materials:

- Copolyester sample
- Ethanolamine (for aminolysis) or Methanol with a catalyst (e.g., sodium methoxide for transesterification)
- Internal Standard (e.g., 1,4-butanediol)
- Calibration standards of ethylene glycol and diethylene glycol
- Solvent (e.g., Dichloromethane or Chloroform)
- Anhydrous Sodium Sulfate
- GC-FID system
- Capillary column suitable for glycol analysis (e.g., DB-WAX or similar polar phase)

3. Sample Preparation (Aminolysis Method):

- Weigh accurately about 100 mg of the copolyester sample into a reaction vial.
- Add 2 mL of ethanolamine to the vial.
- Seal the vial and heat it in a heating block or oil bath at 120°C for 2 hours to ensure complete aminolysis.
- Allow the vial to cool to room temperature.
- Add a known amount of the internal standard solution.
- Add 5 mL of the extraction solvent (e.g., dichloromethane) and vortex for 1 minute.
- Add a small amount of anhydrous sodium sulfate to remove any residual water.

- Filter the solution into a GC vial.

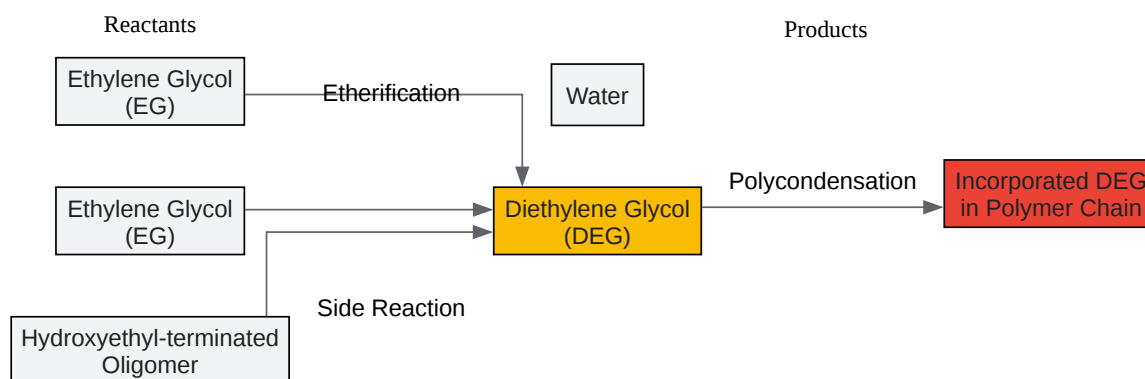
4. GC-FID Analysis:

- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 220°C
 - Hold at 220°C for 5 minutes
- Carrier Gas: Helium or Nitrogen at a constant flow rate
- Injection Volume: 1 µL
- Split Ratio: 20:1

5. Calibration and Quantification:

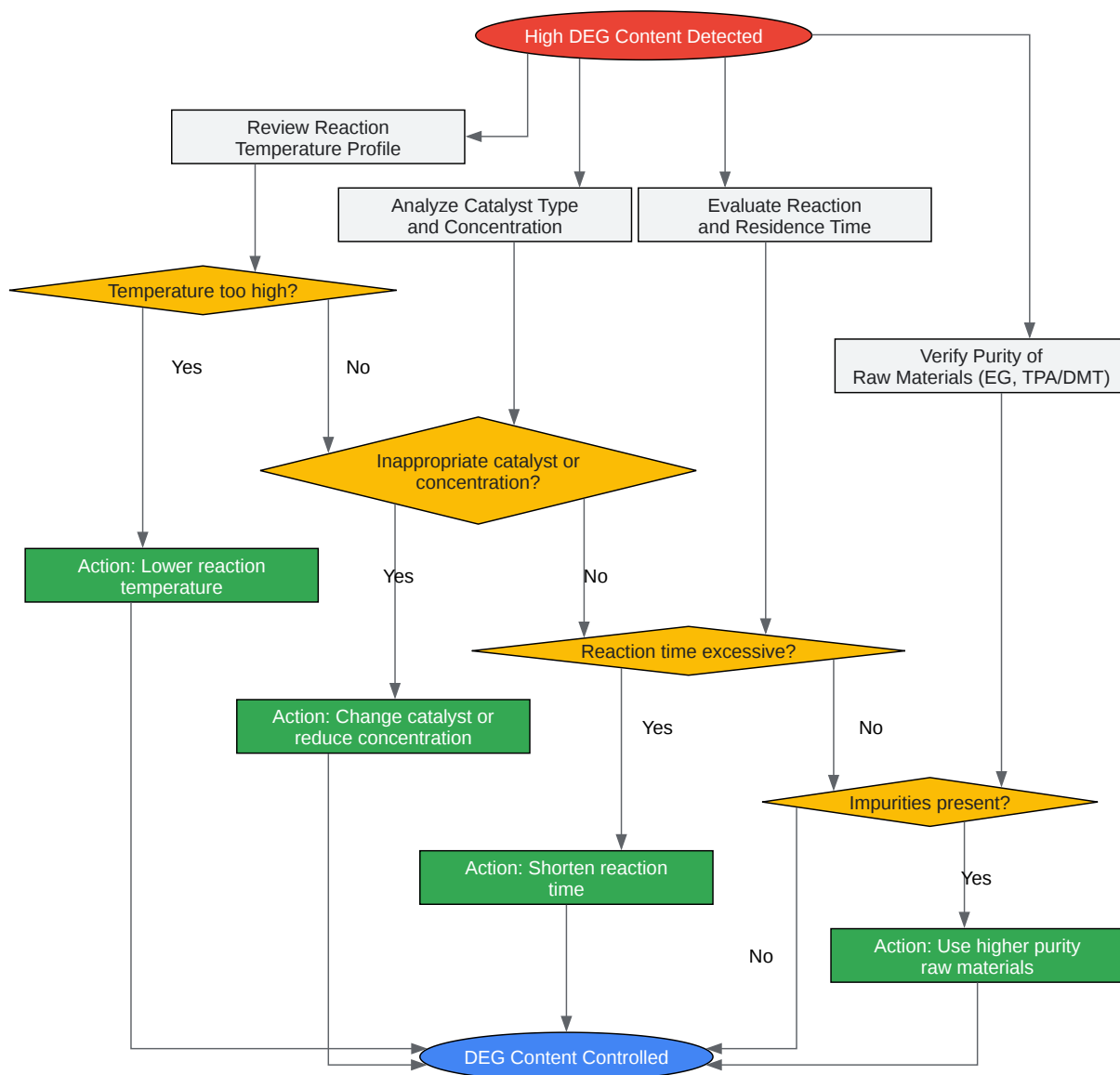
- Prepare a series of calibration standards containing known concentrations of ethylene glycol, diethylene glycol, and the internal standard.
- Inject the calibration standards into the GC-FID system to generate a calibration curve by plotting the ratio of the peak area of each glycol to the internal standard against the concentration.
- Inject the prepared sample solution.
- Calculate the concentration of EG and DEG in the sample using the calibration curve.
- The mol% of DEG in the copolyester can be calculated based on the amounts of EG and DEG determined.

Visualizations



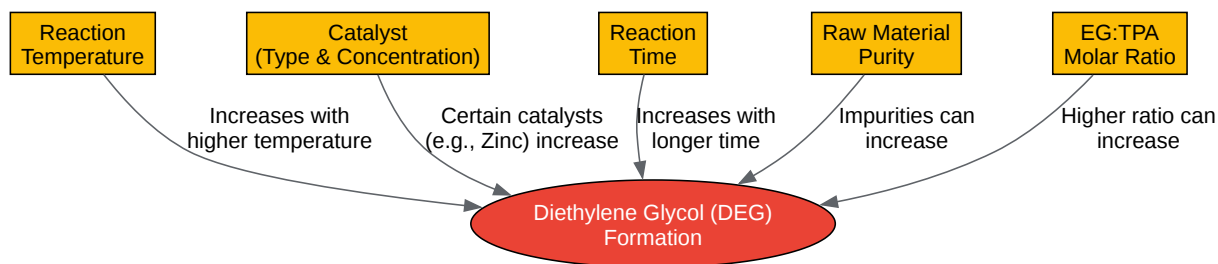
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Caption: Chemical pathways for the formation of diethylene glycol (DEG).



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Caption: Troubleshooting workflow for high diethylene glycol content.



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